
Mdm2-IN-26
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mdm2-IN-26 is a small molecule inhibitor that targets the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. This interaction is crucial in regulating the cell cycle and apoptosis. By inhibiting MDM2, this compound aims to reactivate p53, thereby restoring its tumor-suppressive functions. This compound has garnered significant attention in cancer research due to its potential to treat various types of tumors that retain wild-type p53.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mdm2-IN-26 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups that enhance the binding affinity and specificity towards MDM2.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This includes:
Process optimization: Refining reaction conditions such as temperature, solvent, and catalysts to maximize yield.
Scale-up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring consistency and quality.
Quality control: Implementing rigorous quality control measures to ensure the purity and efficacy of the final product.
化学反应分析
Types of Reactions
Mdm2-IN-26 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.
科学研究应用
Mdm2-IN-26 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of the MDM2-p53 interaction in tumorigenesis and to develop potential cancer therapies.
Drug Development: Serves as a lead compound for the development of new MDM2 inhibitors with improved efficacy and reduced toxicity.
Biological Studies: Helps in understanding the molecular mechanisms of cell cycle regulation and apoptosis.
Medical Research: Investigated for its potential use in treating various cancers, including sarcomas, leukemias, and solid tumors.
作用机制
Mdm2-IN-26 exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing the interaction between MDM2 and p53. This inhibition leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include:
p53 Activation: Reactivation of p53’s tumor-suppressive functions.
MDM2 Inhibition: Blocking the E3 ubiquitin ligase activity of MDM2, preventing the degradation of p53.
Cell Cycle Arrest: Induction of cell cycle arrest at the G1 phase.
Apoptosis: Activation of apoptotic pathways, leading to programmed cell death of cancer cells.
相似化合物的比较
Mdm2-IN-26 is compared with other MDM2 inhibitors such as:
Nutlin-3: A well-known MDM2 inhibitor that also disrupts the MDM2-p53 interaction but has different pharmacokinetic properties.
Idasanutlin (RG7388): Another potent MDM2 inhibitor with a similar mechanism of action but different chemical structure.
AMG-232: A highly selective MDM2 inhibitor with distinct binding characteristics.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity towards MDM2, making it a promising candidate for cancer therapy. Its chemical structure and pharmacokinetic profile offer advantages in terms of efficacy and safety compared to other MDM2 inhibitors.
Conclusion
This compound represents a significant advancement in the field of cancer research, offering a potential therapeutic strategy for tumors retaining wild-type p53. Its unique properties and mechanism of action make it a valuable tool for scientific research and drug development. Further studies and clinical trials are needed to fully realize its potential in cancer therapy.
属性
分子式 |
C32H32Cl2F3N3O4 |
|---|---|
分子量 |
650.5 g/mol |
InChI |
InChI=1S/C32H32Cl2F3N3O4/c33-17-4-5-19-21(16-17)38-26(42)32(19)22(18-2-1-3-20(34)23(18)35)24(39-30(32)12-14-31(36,37)15-13-30)25(41)40-29-9-6-28(7-10-29,8-11-29)27(43)44/h1-5,16,22,24,39H,6-15H2,(H,38,42)(H,40,41)(H,43,44)/t22-,24+,28?,29?,32+/m0/s1 |
InChI 键 |
JVNBTUBJQULATA-MPRRLMHKSA-N |
手性 SMILES |
C1CC2(CCC1(CC2)C(=O)O)NC(=O)[C@H]3[C@@H]([C@@]4(C5=C(C=C(C=C5)Cl)NC4=O)C6(N3)CCC(CC6)(F)F)C7=C(C(=CC=C7)Cl)F |
规范 SMILES |
C1CC2(CCC1(CC2)C(=O)O)NC(=O)C3C(C4(C5=C(C=C(C=C5)Cl)NC4=O)C6(N3)CCC(CC6)(F)F)C7=C(C(=CC=C7)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


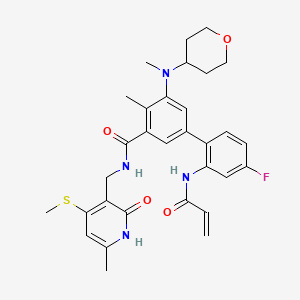
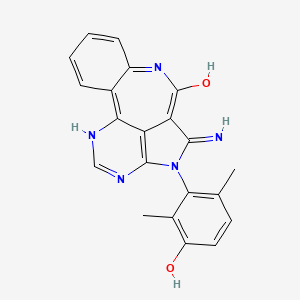

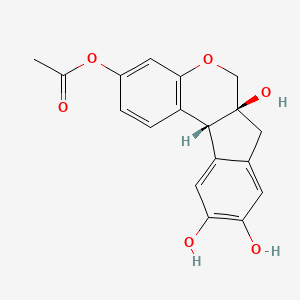
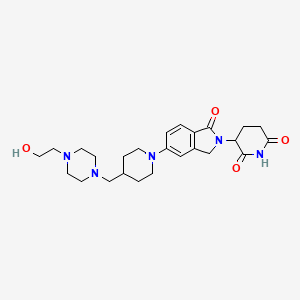
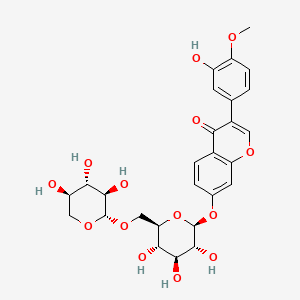
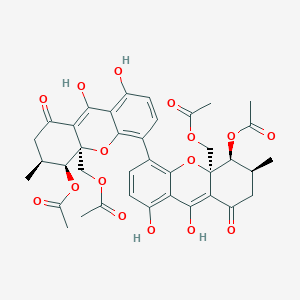

![(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[2-[1-[3-[[(5S)-6-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-6-oxo-5-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylacetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12365873.png)
![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)
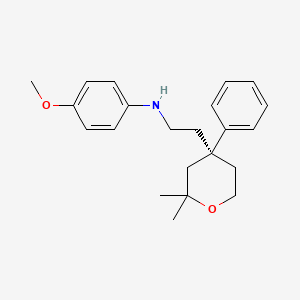

![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)
![(2R)-2-hydroxy-4-[(1S)-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]butanoic acid](/img/structure/B12365900.png)
